molecular formula C10H12O2S B6354968 Methyl 2-methyl-4-(methylsulfanyl)benzoate CAS No. 1822631-90-2

Methyl 2-methyl-4-(methylsulfanyl)benzoate

Cat. No.: B6354968
CAS No.: 1822631-90-2
M. Wt: 196.27 g/mol
InChI Key: QGLMFBCEJDCQNU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(methylsulfanyl)benzoate is an organic compound with the molecular formula C10H12O2S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a methyl group and a methylsulfanyl group. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-4-(methylsulfanyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-4-(methylsulfanyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct methylation of 2-methyl-4-(methylsulfanyl)benzoic acid using methyl iodide and a base such as potassium carbonate. This reaction is usually performed in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(methylsulfanyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as thiols, amines, and halides

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 2-methyl-4-(methylsulfanyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-(methylsulfanyl)benzoate depends on the specific reactions it undergoes. For instance, in oxidation reactions, the methylsulfanyl group is converted to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent. In nucleophilic substitution reactions, the methylsulfanyl group is replaced by a nucleophile, forming a new carbon-sulfur or carbon-nitrogen bond.

Comparison with Similar Compounds

Methyl 2-methyl-4-(methylsulfanyl)benzoate can be compared with other similar compounds such as:

    Methyl 2-(methylsulfanyl)benzoate: This compound lacks the additional methyl group on the benzene ring, which can affect its reactivity and physical properties.

    Methyl 4-(methylsulfanyl)benzoate: This compound has the methylsulfanyl group in a different position on the benzene ring, leading to different chemical behavior.

    Methyl 2-methylbenzoate: This compound lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

The presence of both the methyl and methylsulfanyl groups in this compound makes it unique and versatile in various chemical transformations.

Properties

IUPAC Name

methyl 2-methyl-4-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7-6-8(13-3)4-5-9(7)10(11)12-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLMFBCEJDCQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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